molecular formula C10H12ClN B2998610 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 939759-15-6

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No. B2998610
M. Wt: 181.66
InChI Key: MFGIVSYMDUSOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine” is a selective, high affinity 5-HT (2C) full agonist . It is also known as Lorcaserin , which is used in the treatment of obesity .


Molecular Structure Analysis

The molecular weight of “8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine” is 181.66 . The InChI code is 1S/C10H12ClN/c11-9-5-4-8-3-1-2-6-12-10 (8)7-9/h4-5,7,12H,1-3,6H2 .

Safety And Hazards

When handling “8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine”, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Lorcaserin, also known as “8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine”, has been selected for further evaluation in clinical trials for the treatment of obesity . This suggests that there is ongoing research into its potential applications and effectiveness.

properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGIVSYMDUSOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine

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